molecular formula C25H32ClFO6 B10783965 Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Katalognummer B10783965
Molekulargewicht: 483.0 g/mol
InChI-Schlüssel: XHUSUTDNSIBJDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The specific synthetic routes and reaction conditions for CGP-13774 are not widely documented in publicly available sources. as a small molecule drug, its synthesis likely involves multiple steps of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, followed by purification and characterization processes. Industrial production methods would typically involve optimizing these synthetic routes for scalability, yield, and purity, often using techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

CGP-13774, like many small molecule drugs, can undergo various chemical reactions. These may include:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Involving the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involving the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

CGP-13774 has been explored for various scientific research applications, including:

Wirkmechanismus

The exact mechanism of action of CGP-13774 is not fully elucidated. it is believed to interact with specific molecular targets and pathways involved in immune and inflammatory responses. This interaction likely modulates the activity of certain enzymes or receptors, leading to therapeutic effects in conditions like asthma and allergic rhinitis .

Vergleich Mit ähnlichen Verbindungen

CGP-13774 can be compared with other small molecule drugs used for similar therapeutic purposes. Some similar compounds include:

    Montelukast: Used for treating asthma and allergic rhinitis by blocking leukotriene receptors.

    Fluticasone: A corticosteroid used for reducing inflammation in respiratory conditions.

    Cetirizine: An antihistamine used for treating allergic reactions.

Compared to these compounds, CGP-13774’s uniqueness lies in its specific molecular structure and potential mechanism of action, which may offer distinct therapeutic benefits or side effect profiles.

Eigenschaften

Molekularformel

C25H32ClFO6

Molekulargewicht

483.0 g/mol

IUPAC-Name

methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C25H32ClFO6/c1-6-20(30)33-25(21(31)32-5)13(2)9-15-16-11-18(27)17-10-14(28)7-8-22(17,3)24(16,26)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3

InChI-Schlüssel

XHUSUTDNSIBJDW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.